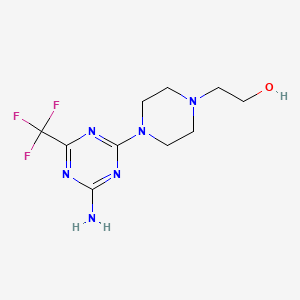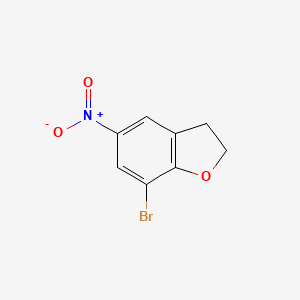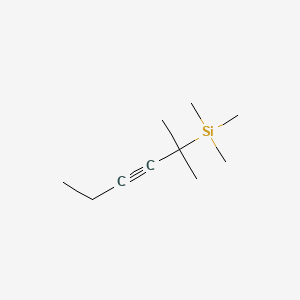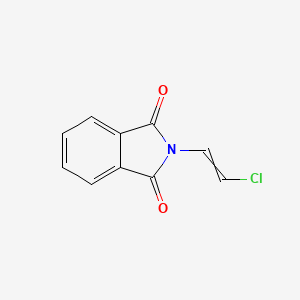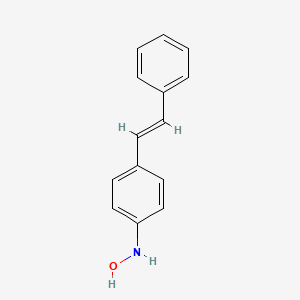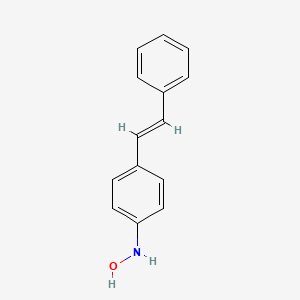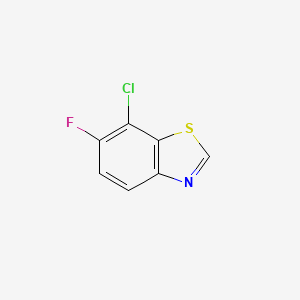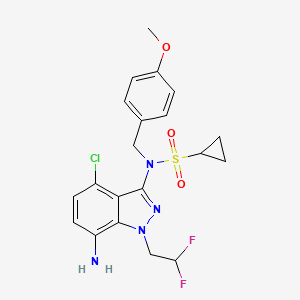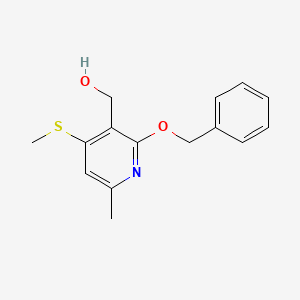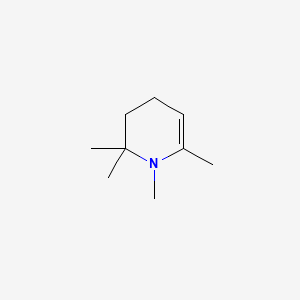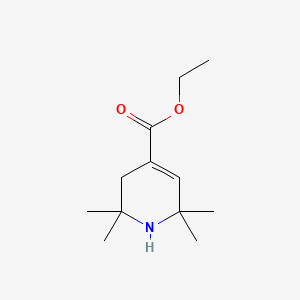
2-Ethyl-6,6-dimethylcyclohexa-1,3-diene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- is a chemical compound with the molecular formula C11H15ClO. This compound is characterized by a cyclohexadiene ring substituted with an ethyl group and two methyl groups, along with a carbonyl chloride functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
The synthesis of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-cyclohexadiene with carbonyl chloride in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to produce the compound efficiently. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize the production rate and minimize the formation of by-products .
Análisis De Reacciones Químicas
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbonyl chloride group in the compound makes it susceptible to nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various derivatives. The cyclohexadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex structures .
Comparación Con Compuestos Similares
1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- can be compared with other similar compounds, such as:
1,3-Cyclohexadiene-1-carbonyl chloride: Lacks the ethyl and methyl substitutions, making it less sterically hindered and potentially more reactive in certain reactions.
2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxylate: This compound has similar structural features but differs in the functional group, which can lead to different reactivity and applications.
Cyclohexa-1,3-diene: A simpler compound without the carbonyl chloride group, used primarily in cycloaddition reactions.
The unique structural features of 1,3-Cyclohexadiene-1-carbonyl chloride, 2-ethyl-6,6-dimethyl- make it valuable for specific applications where its reactivity and steric properties are advantageous.
Propiedades
Número CAS |
57935-26-9 |
|---|---|
Fórmula molecular |
C11H15ClO |
Peso molecular |
198.69 g/mol |
Nombre IUPAC |
2-ethyl-6,6-dimethylcyclohexa-1,3-diene-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c1-4-8-6-5-7-11(2,3)9(8)10(12)13/h5-6H,4,7H2,1-3H3 |
Clave InChI |
XZDQFYJKCUBINR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(CC=C1)(C)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



